N'-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide is a chemical compound characterized by the presence of two difluoroacetyl groups attached to a hydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide typically involves the reaction of difluoroacetic acid derivatives with hydrazine. One common method includes the reaction of 2,2-difluoroacetyl chloride with hydrazine hydrate under controlled conditions to yield the desired hydrazide compound . The reaction is usually carried out in an inert atmosphere to prevent any side reactions and to ensure high purity of the product.
Industrial Production Methods
Industrial production of N’-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include steps such as purification through recrystallization or distillation to achieve the desired product quality. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoroacetyl derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with altered functional groups.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include difluoroacetyl derivatives, hydrazine derivatives, and various substituted hydrazides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N’-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N’-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroacetyl groups can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This compound may also interfere with specific biochemical pathways, resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,2-difluoroacetyl)-2,2-difluoroacetamide
- N-(2,2-difluoroacetyl)-2,2-difluoroacetylhydrazine
- N-(2,2-difluoroacetyl)-2,2-difluoroacetylthiosemicarbazide
Uniqueness
N’-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide is unique due to its dual difluoroacetyl groups, which impart distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .
Eigenschaften
Molekularformel |
C4H4F4N2O2 |
---|---|
Molekulargewicht |
188.08 g/mol |
IUPAC-Name |
N'-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide |
InChI |
InChI=1S/C4H4F4N2O2/c5-1(6)3(11)9-10-4(12)2(7)8/h1-2H,(H,9,11)(H,10,12) |
InChI-Schlüssel |
PJEXIQNXKKDFKT-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)NNC(=O)C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.